フォレスコニチン

概要

説明

Synthesis Analysis

The synthesis of complex diterpenoid alkaloids like Foresaconitine involves intricate strategies that leverage network analysis to identify versatile synthetic intermediates. This approach facilitates the synthesis of architecturally complex secondary metabolites, including Foresaconitine, by highlighting a unified strategy for natural product synthesis. Such methodologies underscore the synthesis's departure from single-target-focused strategies, providing insights into the chemical synthesis of organically complex compounds (Marth et al., 2015).

Molecular Structure Analysis

Innovations in computational chemistry have enabled the prediction and analysis of molecular structures, facilitating the synthesis of molecules with specific physical, chemical, and biological properties. The integration of nature's synthetic strategies with traditional approaches has been crucial in generating molecules with challenging properties, providing a framework for understanding the molecular structure of compounds like Foresaconitine (Wu & Schultz, 2009).

Chemical Reactions and Properties

Research into the synthetic accessibility of molecules like Foresaconitine has been enhanced by deep-learning-based models that estimate molecular synthetic accessibility. This approach helps prioritize structures generated from generative models, guiding retrosynthesis analysis and highlighting the chemical reactions and properties central to Foresaconitine's synthesis (Li & Chen, 2021).

Physical Properties Analysis

The development of molecular-structure-based models offers insights into the environmental impacts and inventory data of chemical production. These models, which rely on the molecular structure of chemicals like Foresaconitine, provide estimates for inventory data and environmental impacts without detailed knowledge of the production process. This approach aids in process optimization and the environmental assessment of chemical production (Wernet et al., 2008).

Chemical Properties Analysis

The synthesis and design of new materials, including the exploration of Foresaconitine's chemical properties, are at the forefront of chemical research. Reticular synthesis, which uses secondary building units to direct the assembly of ordered frameworks, highlights the methodology for designing materials with predetermined structures and properties. This conceptual approach is critical for understanding the chemical properties of Foresaconitine and related compounds (Yaghi et al., 2003).

科学的研究の応用

C35H49NO9C_{35}H_{49}NO_{9}C35H49NO9

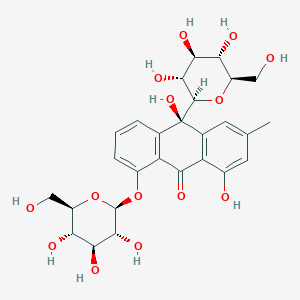

は、様々な科学研究アプリケーションにおける可能性で知られています。以下は、フォレスコニチンの6つの異なるアプリケーションに焦点を当てた包括的な分析であり、それぞれに詳細なセクションがあります。癌研究:肺腺癌の進行

フォレスコニチンは、特に腫瘍微小環境(TME)の理解において、肺腺癌(LUAD)の研究に関与しています。 研究によると、フォレスコニチンはマクロファージの代謝に影響を与え、癌の促進と抑制における役割に影響を与える可能性があります 。 この化合物は、タンパク質チロシンホスファターゼ受容体F型(PTPRF)と相互作用し、LUAD微小環境内の炎症性サイトカインを再プログラムする可能性があり、腫瘍進行メカニズムに関する新しい洞察を提供する可能性があります .

代謝研究:マクロファージの解糖

マクロファージの代謝状態は、LUADにおいて二重の役割を果たします。フォレスコニチンを含む研究では、腫瘍細胞とマクロファージにおけるグルコース代謝への影響を調査しました。 マクロファージの解糖を調節することにより、フォレスコニチンは癌進行に寄与する代謝経路を理解する上で重要となる可能性があります .

免疫療法:サイトカイン分泌

フォレスコニチンは、免疫療法研究にも応用できる可能性があります。IL4やM-CSFなどのサイトカイン分泌を促進するシグナル伝達経路を活性化することが示されています。 これらのサイトカインは、マクロファージの分極化に不可欠であり、免疫療法反応における重要な因子です .

薬理学:ジテルペンアルカロイドの特性

ジテルペンアルカロイドとして、フォレスコニチンの薬理学的特性は非常に興味深いものです。これはいくつかのトリカブト属植物から単離されており、天然化合物の治療の可能性を調査するために使用できます。 ヒト尿代謝物および植物代謝物としての役割は、異物効果と代謝を研究するための道を開きます .

生化学研究:酵素相互作用

フォレスコニチンとIGF-1Rなどの酵素との相互作用、およびそれに続くPI3K-AKTおよびJAK-STATシグナル伝達経路への影響は、豊富な研究分野となりえます。 これらの相互作用を理解することで、細胞プロセスや病気のメカニズムに関する洞察を得ることができます .

分子生物学:遺伝子発現

フォレスコニチンが遺伝子発現に与える影響、特に癌生物学の文脈における影響は、別の応用分野です。 サイトカインや代謝酵素に関連する遺伝子の発現への影響は、病気の遺伝的根拠を解明するのに役立ちます .

Safety and Hazards

作用機序

Foresaconitine is a norditerpenoid alkaloid isolated from the processed tubers of Aconitum carmichaeli . It has a complex mechanism of action, which involves interactions with various targets, biochemical pathways, and environmental factors.

Target of Action

It is known that norditerpenoid alkaloids, a class to which foresaconitine belongs, often interact with ion channels and receptors in the nervous system

Mode of Action

It is likely that foresaconitine, like other norditerpenoid alkaloids, interacts with its targets to modulate their function

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Foresaconitine is currently unknown .

Result of Action

As a norditerpenoid alkaloid, it is likely to have effects on the nervous system, but specific studies on Foresaconitine are lacking .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific studies on how such factors influence foresaconitine are currently lacking .

生化学分析

Biochemical Properties

Foresaconitine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, where foresaconitine acts as an inhibitor. This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission . Additionally, foresaconitine has been shown to interact with sodium channels, altering their function and impacting cellular excitability .

Cellular Effects

Foresaconitine influences various types of cells and cellular processes. In neuronal cells, it affects cell signaling pathways by modulating the activity of sodium channels and acetylcholinesterase . This modulation can lead to changes in neurotransmitter release and synaptic plasticity. In non-neuronal cells, foresaconitine has been observed to impact gene expression and cellular metabolism, potentially leading to altered cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of foresaconitine involves its binding interactions with specific biomolecules. By inhibiting acetylcholinesterase, foresaconitine prevents the breakdown of acetylcholine, leading to prolonged cholinergic signaling . Additionally, foresaconitine binds to sodium channels, altering their conformation and function. This binding can result in either inhibition or activation of the channels, depending on the specific cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of foresaconitine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that foresaconitine remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to foresaconitine in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of foresaconitine vary with different dosages in animal models. At low doses, foresaconitine has been shown to enhance cholinergic signaling without causing significant toxicity . At higher doses, the compound can induce toxic effects, including neurotoxicity and cardiotoxicity . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Foresaconitine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of foresaconitine can have distinct biochemical activities, contributing to its overall pharmacological profile. Additionally, foresaconitine affects metabolic flux and metabolite levels in various tissues, influencing cellular energy balance and function .

Transport and Distribution

Within cells and tissues, foresaconitine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of foresaconitine in specific tissues can impact its biochemical activity and therapeutic potential. For example, its accumulation in neuronal tissues can enhance its effects on neurotransmission .

Subcellular Localization

The subcellular localization of foresaconitine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In neuronal cells, foresaconitine localizes to synaptic vesicles and the plasma membrane, where it interacts with sodium channels and acetylcholinesterase . This localization is essential for its role in modulating neurotransmission and cellular signaling.

特性

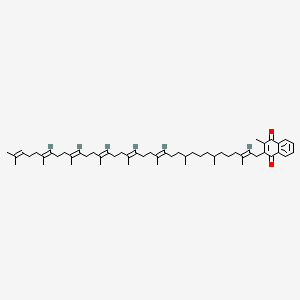

| { "Design of the Synthesis Pathway": "The synthesis pathway of Foresaconitine involves the conversion of benzoylmesaconine to Foresaconitine through a series of chemical reactions.", "Starting Materials": [ "Benzoylmesaconine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Sodium borohydride", "Methanesulfonic acid", "Methanol" ], "Reaction": [ "Benzoylmesaconine is dissolved in methanol and hydrochloric acid is added to the solution.", "The solution is refluxed for several hours to obtain mesaconitine.", "Sodium hydroxide is added to the mesaconitine solution to obtain a precipitate of aconitine.", "The aconitine is then treated with acetic anhydride and acetic acid to obtain benzoylaconitine.", "Sodium borohydride is added to the benzoylaconitine solution to obtain benzoylmesaconine.", "Methanesulfonic acid is added to the benzoylmesaconine solution and the mixture is refluxed to obtain Foresaconitine." ] } | |

CAS番号 |

73870-35-6 |

分子式 |

C35H49NO9 |

分子量 |

627.8 g/mol |

IUPAC名 |

[(2R,3R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27?,28?,29+,30-,31?,33+,34-,35?/m1/s1 |

InChIキー |

LYUPEIXJYAJCHL-ARLVVPKKSA-N |

異性体SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |

正規SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)

![(10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1259603.png)

![2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B1259605.png)